2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone

Catalog No.
S12054392
CAS No.
M.F
C22H22N2OS2
M. Wt
394.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,7-tetra...

Product Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,7-tetramethylquinolin-1-yl)ethanone

Molecular Formula

C22H22N2OS2

Molecular Weight

394.6 g/mol

InChI

InChI=1S/C22H22N2OS2/c1-14-9-10-16-15(2)12-22(3,4)24(18(16)11-14)20(25)13-26-21-23-17-7-5-6-8-19(17)27-21/h5-12H,13H2,1-4H3

InChI Key

HZXILLSGMBEUHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(N2C(=O)CSC3=NC4=CC=CC=C4S3)(C)C)C

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone is a complex organic molecule characterized by the presence of a benzothiazole moiety linked to a quinoline structure. This compound features a benzothiazole ring, which is known for its diverse biological activities, and a tetramethylquinoline group that enhances its chemical properties. The molecular formula of this compound can be expressed as C18H20N2OS2C_{18}H_{20}N_2OS_2, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

2 mercaptobenzothiazole+ bromoacetophenone2 1 3 benzothiazol 2 ylsulfanyl 1 phenyl ethanone\text{2 mercaptobenzothiazole}+\text{ bromoacetophenone}\rightarrow \text{2 1 3 benzothiazol 2 ylsulfanyl 1 phenyl ethanone}

Compounds containing benzothiazole and quinoline structures have been reported to exhibit significant biological activities. Specifically, 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone has shown potential in various biological assays:

  • Antimicrobial Activity: Exhibits activity against several bacterial strains.
  • Anticancer Properties: Some derivatives have been studied for their ability to inhibit cancer cell proliferation.
  • Antioxidant Effects: The compound may possess antioxidant properties due to its structural characteristics.

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone can be achieved through several methods:

  • Nucleophilic Substitution: As previously mentioned, using 2-mercaptobenzothiazole and α-bromoacetophenone in the presence of a base.
    • Reagents: Sodium carbonate (base), ethanol (solvent), hydrochloric acid (for precipitation).
    • Procedure: Mix reagents at room temperature; monitor with thin-layer chromatography until completion; precipitate with acid.
  • Alternative Methods: Other synthetic routes may involve different starting materials or catalytic conditions to enhance yield and purity.

The applications of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone are diverse:

  • Pharmaceutical Industry: Potential use in drug development due to its biological activities.
  • Material Science: May be explored for use in organic electronics or as a dye due to its unique structural properties.
  • Research: Used in studies investigating the mechanisms of action of similar compounds.

Interaction studies involving 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone focus on its binding affinity with biological targets such as enzymes or receptors. These studies often utilize techniques like:

  • Molecular Docking: To predict how the compound interacts at the molecular level with specific proteins.
  • In vitro Assays: To evaluate biological activity against cell lines or microbial strains.

Several compounds share structural similarities with 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone. Here are some notable examples:

Compound NameStructureUnique Features
1-(benzothiazol-2-yl)ethanoneStructureLacks quinoline moiety; primarily studied for antimicrobial properties.
4-methylthioquinolineStructureContains a methylthio group; used in studies on neuroprotective effects.
5-nitrobenzothiazoleStructureNitrogen substitution alters reactivity; known for anticancer properties.

Uniqueness

The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone lies in its combination of both benzothiazole and tetramethylquinoline structures which enhances its potential biological activity and applications in medicinal chemistry compared to other similar compounds.

This comprehensive overview highlights the significance of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone in chemical research and its potential applications across various fields.

XLogP3

5.5

Hydrogen Bond Acceptor Count

4

Exact Mass

394.11735568 g/mol

Monoisotopic Mass

394.11735568 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

Explore Compound Types